(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide
Description
Properties
Molecular Formula |
C18H19NO4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19(13-17-7-4-11-23-17)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+ |
InChI Key |
PYJTVFAWTPZKJB-CMDGGOBGSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide is a complex organic molecule featuring a prop-2-enamide backbone and various heterocycles, including thiophene and furan rings. Its unique structural characteristics suggest potential pharmacological activities, warranting a detailed exploration of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This includes:
- A prop-2-enamide backbone.
- A tetrahydrothiophene moiety with a 1,1-dioxide functional group.
- A furan ring attached to the nitrogen atom.
Biological Activity Overview
Biological activity refers to the effects that a compound exerts on living organisms. The biological activity of this compound is assessed through various bioassays that measure responses such as:
- Cell viability
- Enzyme inhibition
- Receptor binding affinity
Given its structural features, the compound is hypothesized to exhibit several pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.
Anticonvulsant Activity
Research has shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of cinnamamide have demonstrated efficacy in various seizure models. The potential mechanism of action may involve modulation of neurotransmitter systems or direct interaction with ion channels.
Case Study: Cinnamamide Derivatives
A study evaluating the anticonvulsant activity of cinnamamide derivatives found significant efficacy in models such as:
- Maximal Electroshock (MES)
- 6-Hz Psychomotor Seizure Model
The findings indicated that certain derivatives could reduce seizure frequency and severity, suggesting that (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide may also possess similar properties due to its structural analogies with these compounds .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as:
- Molecular docking studies
- In vitro enzyme assays
These studies help determine binding affinities and interaction profiles with target proteins and receptors.
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cinnamamide Derivative | Cinnamamide backbone with various substitutions | Anticonvulsant, anti-inflammatory |
| Thiophene Derivative | Contains thiophene rings | Diverse biological activities |
| Furan Derivative | Contains furan rings | Exhibits different reactivity patterns |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Polarity: The sulfone group in the target compound and its analogues (e.g., ) increases polarity compared to non-sulfonated derivatives. This enhances aqueous solubility but may reduce blood-brain barrier penetration.
Aromatic Interactions: Furan-2-ylmethyl (target) vs. Chlorobenzyl groups may improve hydrophobic interactions in non-polar environments, whereas furan rings favor interactions with aromatic residues in enzymes .
Metabolic Stability : Sulfone-containing compounds (target, ) are less prone to oxidative metabolism compared to thiophene or simple alkyl derivatives.
Analytical Characterization
Preparation Methods
Oxidation of Tetrahydrothiophene
The tetrahydrothiophene 1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene. Organic peracids (e.g., m-chloroperbenzoic acid) or dimethyldioxirane are effective oxidants under mild conditions. For example, Miyahara and Inazu demonstrated that dimethyldioxirane in acetone achieves high yields (85–90%) without requiring acidic workup. This method is particularly suitable for substrates with electron-withdrawing groups, which resist degradation under oxidative conditions.
Functionalization to 3-Amino Derivatives
The 3-amino group is introduced via nucleophilic substitution or reductive amination. Patent literature describes the use of 2,5-dihydrothiophene-3-carboxaldehyde as a precursor, which undergoes cyanohydrin formation followed by elimination to yield nitrile intermediates. Subsequent reduction with lithium aluminum hydride or catalytic hydrogenation produces 1,1-dioxidotetrahydrothiophen-3-amine.
Preparation of Furan-2-ylmethylamine Derivatives
Purification of Furfural
Furan-2-ylmethylamine is synthesized from furfural, which requires purification via vacuum distillation (65–80°C) to remove degradation products. Orie et al. reported a yield of 95% pure furfural using this method.
Reductive Amination
Furfural is converted to furan-2-ylmethylamine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Alternatively, coupling with urea under basic conditions (NaOH, 60°C) forms intermediates that are subsequently reduced.
Synthesis of 3-Phenylprop-2-enoyl Chloride
Claisen-Schmidt Condensation
N,3-Diphenylprop-2-enamide is prepared via Claisen-Schmidt condensation of acetanilide and benzaldehyde in methanol with 20% NaOH. Conventional reflux (6–8 hours) achieves 70–75% yields, while microwave irradiation (3–5 minutes) enhances efficiency to 85%.
Acyl Chloride Formation
The enamide is treated with thionyl chloride or oxalyl chloride in dichloromethane to generate 3-phenylprop-2-enoyl chloride. Anhydrous conditions are critical to prevent hydrolysis.
Coupling Strategies for Final Compound
Sequential N-Alkylation and Acylation
1,1-Dioxidotetrahydrothiophen-3-amine undergoes N-alkylation with furan-2-ylmethyl bromide in the presence of K₂CO₃ in DMF. The resultant N-(furan-2-ylmethyl) intermediate is acylated with 3-phenylprop-2-enoyl chloride using Steglich conditions (DCC, DMAP). This two-step approach yields the target compound in 65–70% overall yield.
One-Pot Tandem Reaction
A streamlined method involves simultaneous alkylation and acylation in a single pot. Triethylamine acts as a base, while HOBt/EDCl facilitates amide bond formation. This method reduces purification steps and improves yields to 75–80%.
Stereochemical Control and Optimization
E-Selective Enamide Formation
The (E)-configuration is favored by using bulky bases (e.g., DBU) during acylation, which promote anti-periplanar elimination. Glacial acetic acid as an additive further stabilizes the transition state, achieving >90% E-selectivity.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30-second pulses) reduces reaction times from hours to minutes. For example, enamide formation completes in 8 minutes with 85% yield compared to 10 hours under conventional heating.
Analytical and Purification Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
